6-Methyl-1,4-thiazepan-1-one
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Overview
Description
6-Methyl-1,4-thiazepan-1-one is a heterocyclic organic compound that belongs to the thiazepane family It is characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-thiazepan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-methyl-1,4-thiazepane with an oxidizing agent to form the desired thiazepanone. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-thiazepan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepanone back to its corresponding thiazepane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazepane ring .
Scientific Research Applications
6-Methyl-1,4-thiazepan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-thiazepan-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazepane ring can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-1,4-thiazepan-5-one
- 2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- 7-Methyl-7-phenyl-1,4-thiazepan-5-one
Uniqueness
6-Methyl-1,4-thiazepan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other thiazepanones, the presence of the methyl group at the 6-position can affect its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C6H13NOS |
---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
6-methyl-1,4-thiazepane 1-oxide |
InChI |
InChI=1S/C6H13NOS/c1-6-4-7-2-3-9(8)5-6/h6-7H,2-5H2,1H3 |
InChI Key |
CCWAFGCTNZKBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCS(=O)C1 |
Origin of Product |
United States |
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